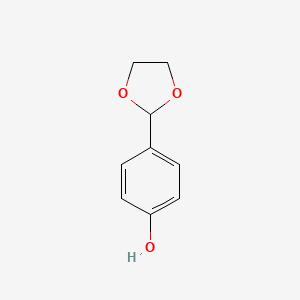

4-(1,3-dioxolan-2-yl)phenol

描述

Contextual Significance of Phenolic Dioxolane Compounds

Phenolic dioxolane compounds represent a class of molecules that have demonstrated considerable importance in various scientific domains. The dioxolane ring, a five-membered cyclic acetal (B89532), can serve as a protective group for aldehydes and ketones, a chiral auxiliary in asymmetric synthesis, or as a pharmacophore in biologically active molecules. rsc.org The presence of the phenolic hydroxyl group further enhances the molecule's utility, providing a handle for a wide array of chemical transformations and influencing its electronic and physical properties. acs.org

The synergy between the phenol (B47542) and dioxolane functionalities has been explored in the context of medicinal chemistry, where such scaffolds have been incorporated into compounds with potential therapeutic applications. researchgate.netnih.govresearchgate.net The dioxolane moiety can modulate the solubility, metabolic stability, and binding interactions of a molecule with its biological target. researchgate.net

Structural Characteristics and Chemical Scaffolding Potential

The structure of 4-(1,3-dioxolan-2-yl)phenol features a 1,3-dioxolane (B20135) ring attached to the para-position of a phenol ring. This arrangement provides two key reactive sites: the phenolic hydroxyl group and the acetal linkage of the dioxolane ring. The hydroxyl group can undergo reactions typical of phenols, such as etherification, esterification, and electrophilic aromatic substitution. The dioxolane ring, being an acetal, is stable under basic and neutral conditions but can be cleaved under acidic conditions to regenerate the parent aldehyde, in this case, 4-hydroxybenzaldehyde (B117250). This latent aldehyde functionality makes this compound a valuable synthetic intermediate.

The rigid five-membered ring of the dioxolane can also impart specific conformational constraints, which can be advantageous in the design of molecules with defined three-dimensional structures. This "scaffolding potential" allows for the systematic elaboration of the core structure to generate libraries of compounds for screening in drug discovery and materials science.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₁₀O₃ | 166.17 | 2404-46-8 |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 123-08-0 |

| Ethylene (B1197577) Glycol | C₂H₆O₂ | 62.07 | 107-21-1 |

| 2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol | C₁₁H₁₄O₃ | 194.23 | 89723-36-4 |

| 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol | C₁₃H₁₈O₃ | 222.28 | 78034-62-5 |

Structure

3D Structure

属性

CAS 编号 |

23639-82-9 |

|---|---|

分子式 |

C9H10O3 |

分子量 |

166.17 g/mol |

IUPAC 名称 |

4-(1,3-dioxolan-2-yl)phenol |

InChI |

InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 |

InChI 键 |

PZRQGGWYPVFVCJ-UHFFFAOYSA-N |

规范 SMILES |

C1COC(O1)C2=CC=C(C=C2)O |

产品来源 |

United States |

Chemical Transformations and Reactivity Profiles of 4 1,3 Dioxolan 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a dominant center of reactivity in the molecule, participating in reactions typical of phenols, such as derivatization through ether or ester formation and oxidation to quinonoid structures.

Etherification and Esterification Reactions

The nucleophilic character of the phenolic oxygen allows for its conversion into ether and ester functionalities. These reactions are fundamental for modifying the molecule's properties or for protecting the hydroxyl group during subsequent synthetic steps.

Etherification is commonly achieved by reacting the phenol (B47542) with an alkyl halide. The reaction typically proceeds via a Williamson ether synthesis mechanism, where the phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkylating agent. Bases such as sodium hydride (NaH) or alkali metal carbonates may be employed to facilitate the reaction. researchgate.net

Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or anhydride (B1165640). This transformation is often catalyzed by an acid or base and results in the formation of a phenyl ester.

Table 1: Representative Etherification and Esterification Reactions

| Transformation | Reagent Class | Typical Reagents | General Conditions | Product Type |

|---|---|---|---|---|

| Etherification | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | Alkyl aryl ether |

| Esterification | Acyl Halides / Anhydrides | Acetyl chloride (CH₃COCl), Acetic anhydride ((CH₃CO)₂O) | Base (e.g., Pyridine, Triethylamine) or Acid Catalyst | Phenyl ester |

Controlled Oxidation Pathways and Quinone Formation

The electron-rich nature of the phenol ring makes the hydroxyl group susceptible to oxidation, leading to the formation of quinones, which are cyclohexadienedione structures. evitachem.com The type of quinone formed—either an ortho-quinone or a para-quinone—can be controlled by the choice of the oxidizing agent.

Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are capable of oxidizing phenols to their corresponding quinones. evitachem.comsmolecule.com However, for more selective transformations, hypervalent iodine reagents have proven to be particularly effective. cdnsciencepub.com Research has shown that the oxidation of phenols with o-iodoxybenzoic acid (IBX) in a solvent like dimethylformamide (DMF) regioselectively furnishes ortho-quinones. cdnsciencepub.com In contrast, using bis(trifluoro-acetoxy)iodobenzene (BTI) in aqueous DMF can lead to the formation of para-quinones where structurally feasible. cdnsciencepub.com For 4-(1,3-dioxolan-2-yl)phenol, oxidation would be expected to yield 4-(1,3-dioxolan-2-yl)cyclohexa-2,5-dien-1-one (p-benzoquinone derivative) or 4-(1,3-dioxolan-2-yl)cyclohexa-3,5-diene-1,2-dione (o-benzoquinone derivative).

Table 2: Oxidizing Agents for Quinone Formation from Phenols

| Oxidizing Agent | Typical Conditions | Primary Product Type | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic or neutral aqueous/organic solvent | Quinone | |

| Chromium Trioxide (CrO₃) | Acidic conditions | Quinone | evitachem.com |

| o-Iodoxybenzoic Acid (IBX) | DMF, Room Temperature | ortho-Quinone | cdnsciencepub.com |

| Bis(trifluoro-acetoxy)iodobenzene (BTI) | Aqueous DMF, 0 °C | para-Quinone | cdnsciencepub.com |

Transformations of the 1,3-Dioxolane (B20135) Acetal (B89532) Ring

The 1,3-dioxolane ring is a cyclic acetal, most commonly used as a protecting group for the aldehyde functionality of 4-hydroxybenzaldehyde (B117250), from which the title compound is synthesized. smolecule.com Its primary reactions involve cleavage, either through reduction or, more commonly, hydrolysis.

Reductive Cleavage to Yield Diols or Alcohols

While acetals are generally stable to standard hydride reducing agents like lithium aluminum hydride (LiAlH₄), they can undergo reductive cleavage, or hydrogenolysis, in the presence of a Lewis acid. cdnsciencepub.com This reaction does not regenerate the original carbonyl but instead opens the ring to produce a hydroxy ether. The reaction of 1,3-dioxolanes with a mixed reagent system of LiAlH₄ and aluminum chloride (AlCl₃) results in the formation of a β-hydroxy ether. cdnsciencepub.comcdnsciencepub.com The mechanism is believed to proceed through the formation of an intermediate oxocarbenium ion, which is then attacked by a hydride. cdnsciencepub.com Studies have shown that electron-donating groups on the C2 carbon of the dioxolane ring accelerate this cleavage. cdnsciencepub.com Other reagent systems, such as diisobutylaluminium hydride (DIBAL-H) or a combination of a trialkylsilane and a Lewis acid (e.g., Et₃SiH/BF₃·Et₂O), can also achieve regioselective reductive opening of benzylidene acetals, a class of compounds to which this compound belongs. researchgate.netnycu.edu.tw

Table 3: Reagents for Reductive Cleavage of 1,3-Dioxolanes

| Reagent System | Product Type | Mechanism Feature | Reference |

|---|---|---|---|

| LiAlH₄ / AlCl₃ | β-Hydroxy ether | Lewis acid-assisted hydride attack | cdnsciencepub.comcdnsciencepub.com |

| Diisobutylaluminium Hydride (DIBAL-H) | β-Hydroxy ether | Regioselective ring opening | researchgate.net |

| Triethylsilane (Et₃SiH) / Boron Trifluoride Etherate (BF₃·Et₂O) | β-Hydroxy ether (silylated) | Reductive opening via silylated intermediate | researchgate.net |

Hydrolytic Deprotection Mechanisms and Applications

The most common transformation of the 1,3-dioxolane ring is its removal to regenerate the parent carbonyl group. This process, known as deprotection, is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org The stability of the acetal under basic and nucleophilic conditions makes it an excellent protecting group, which can be selectively removed when desired. organic-chemistry.orgthieme-connect.de

A wide array of acidic conditions can be used for this purpose. A straightforward method involves stirring the compound in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF), with an aqueous mineral acid like hydrochloric acid (HCl) at room temperature. Other effective systems include acid-catalyzed transacetalization in acetone, or the use of various Lewis acids and other catalysts in wet solvents. organic-chemistry.org The choice of reagent allows for tuning the mildness of the deprotection conditions to accommodate other sensitive functional groups within the molecule.

Table 4: Selected Methods for Hydrolytic Deprotection of 1,3-Dioxolanes

| Reagent/System | Typical Conditions | Key Feature | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | THF or Acetone solvent, Room Temperature | Standard, effective method | organic-chemistry.org |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Acid-catalyzed transacetalization | organic-chemistry.org |

| Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane, Room Temperature | Mild, nearly neutral pH conditions | organic-chemistry.org |

| Iodine (I₂) | Acetone, Room Temperature | Catalytic, neutral conditions | organic-chemistry.org |

Electrophilic and Nucleophilic Reactions on the Aromatic System

The aromatic ring of this compound is strongly activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl group. evitachem.comsmolecule.com This group directs incoming electrophiles primarily to the positions ortho and para to itself. Since the para position is already occupied by the dioxolane-containing substituent, electrophilic attack is expected to occur at the two equivalent ortho positions (C3 and C5).

Reactions such as halogenation and nitration can be performed on the aromatic ring. evitachem.com However, the strong activation by the -OH group can sometimes lead to multiple substitutions or side reactions if not controlled carefully. nih.gov A common strategy to achieve selective monosubstitution is to use the acetal-protected phenol. For instance, research has shown that the bromination of p-hydroxybenzyl acetal with bromine proceeds cleanly to give the 3-bromo-4-hydroxybenzyl acetal, avoiding the formation of dibromo byproducts that can occur when reacting with unprotected p-hydroxybenzaldehyde. guidechem.com The acetal group is stable under these conditions and can be hydrolyzed later if needed. Similarly, nitration can be achieved using various reagents, with the reaction conditions often tailored to control the degree of nitration and prevent oxidative degradation of the phenol ring. nih.govmasterorganicchemistry.comscispace.com

Table 5: Electrophilic Aromatic Substitution on Activated Phenols

| Reaction | Typical Reagent | Expected Product with this compound | Reference |

|---|---|---|---|

| Bromination | Bromine (Br₂) | 3-Bromo-4-(1,3-dioxolan-2-yl)phenol | guidechem.com |

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) or Sodium Nitrite (NaNO₂) | 4-(1,3-Dioxolan-2-yl)-3-nitrophenol | evitachem.comscispace.com |

Palladium-Mediated Cross-Coupling Reactions Involving Dioxolane-Substituted Anilines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgbeilstein-journals.org This reaction class is instrumental in synthesizing arylamines, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.net The transformation typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orguwindsor.ca The dioxolane group, often used as a protecting group for aldehydes and ketones, is generally stable under the conditions required for these coupling reactions, allowing for the synthesis of complex molecules bearing this functionality. tesisenred.netorganic-chemistry.org

Research in this area has demonstrated the successful application of Buchwald-Hartwig amination to anilines containing dioxolane substituents. These reactions showcase the compatibility of the acetal protecting group with the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org The choice of ligand, palladium precursor, base, and solvent is crucial for achieving high efficiency and yields. uwindsor.caresearchgate.net

A specific example from the literature details the synthesis of N-[3-(1,3-Dioxolan-2-yl)phenyl]-N-ethylaniline. cmu.edu This reaction demonstrates the effective coupling of a secondary aniline, where one of the aryl groups contains a dioxolane moiety. The successful synthesis underscores the viability of using dioxolane-substituted anilines as substrates in palladium-catalyzed C-N bond formation.

The reaction conditions for the synthesis of this and similar compounds are summarized in the table below, illustrating the typical parameters employed in such transformations. The use of bulky, electron-rich phosphine ligands is often critical for promoting the reductive elimination step and achieving high yields, especially with less reactive aryl chlorides. researchgate.net

Table 1: Palladium-Catalyzed Amination of a Dioxolane-Substituted Aniline

| Amine Substrate | Coupling Partner | Pd-Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|

This data illustrates a successful palladium-catalyzed amination to form a diarylamine containing a dioxolane-protected benzaldehyde (B42025) functionality. The conditions are representative of modern Buchwald-Hartwig protocols, employing a common palladium precursor, a well-established bidentate phosphine ligand, and a strong alkoxide base. wikipedia.orgcmu.edu The good yield indicates that the dioxolane group is robust under these conditions and does not interfere with the catalytic cycle. cmu.edu The functional group tolerance of this reaction is a key advantage, obviating the need for more complex protection-deprotection sequences in the synthesis of functionalized arylamines. nih.gov

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

4-(1,3-dioxolan-2-yl)phenol is widely recognized as a versatile building block in organic synthesis. smolecule.com The presence of the phenolic hydroxyl group and the dioxolane moiety provides multiple reaction sites, making it a valuable precursor for a diverse range of more complex molecules. smolecule.com Chemists utilize this compound as a starting material, leveraging its reactivity to construct intricate molecular frameworks. smolecule.com For instance, it can be a key component in the synthesis of various organic compounds, including those with potential biological activities. The adaptability of this compound allows for its incorporation into various synthetic pathways, highlighting its importance as a fundamental constructive unit in organic chemistry.

Utility as a Protecting Group for Carbonyl Compounds in Multi-step Synthesis

One of the most crucial applications of the 1,3-dioxolane (B20135) functional group, and by extension this compound, is its role as a protecting group for carbonyl compounds. nih.gov In multi-step syntheses, it is often necessary to shield a reactive carbonyl group (an aldehyde or a ketone) from undesired reactions while transformations are carried out on other parts of the molecule. The dioxolane ring is formed by reacting a carbonyl compound with ethylene (B1197577) glycol, a process that is reversible under acidic conditions. organic-chemistry.org

This acetal (B89532) formation effectively masks the carbonyl functionality, rendering it stable to a variety of reagents, including nucleophiles and bases. organic-chemistry.org Once the desired synthetic modifications are complete, the dioxolane can be readily removed, regenerating the original carbonyl group. mdpi.com This strategy is instrumental in the synthesis of complex molecules where selective reactivity is paramount. For example, the dioxolane ring can act as a protecting group for carbonyls or enhance solubility. This protective strategy is a cornerstone of modern organic synthesis, enabling the construction of elaborate molecules with high precision.

Participation in Cascade and Annulation Reactions

Research has demonstrated the involvement of ortho-substituted phenylallenes containing a 1,3-dioxolane group in thermal cyclization reactions. nih.gov These reactions proceed through a cascade of events initiated by a hydride shift, followed by an electrocyclic ring-closure to form naphthalene (B1677914) derivatives. nih.gov This highlights the ability of the dioxolane moiety to influence and participate in complex reaction sequences.

Furthermore, annulation reactions, which involve the formation of a new ring onto an existing molecule, can utilize dioxolane-containing substrates. For instance, the synthesis of benzoisochromene derivatives has been achieved through a C-H activation-initiated cascade formal [4+2]/[2+4] annulation of an aryl enaminone with a vinyl-1,3-dioxolan-2-one. nih.gov These advanced synthetic methods showcase the utility of dioxolane derivatives in rapidly assembling complex molecular architectures.

Precursor and Intermediate in the Synthesis of Complex Molecules

Building upon its role as a versatile building block, this compound serves as a crucial precursor and intermediate in the synthesis of a wide array of complex molecules, including natural products and biologically active compounds. smolecule.comnih.govlouisville.edu Its inherent functionality allows for its elaboration into more intricate structures through various chemical transformations.

For example, it has been employed as a starting material in the total synthesis of 2-isopropyliden-2H-benzofuran-3-one derivatives. rsc.org In this synthesis, the dioxolane group serves to protect a carbonyl functionality while other parts of the molecule undergo reaction. rsc.org Similarly, derivatives of this compound can be key intermediates in the synthesis of compounds with potential applications in medicinal chemistry and materials science. smolecule.comevitachem.com The ability to functionalize both the phenolic ring and the dioxolane-protected group makes this compound a strategic starting point for creating diverse and complex molecular targets.

Investigation of Biological Activities and Molecular Mechanisms

Antioxidant Activity and Free Radical Scavenging Potential of Derivatives

While specific quantitative data on the antioxidant activity of 4-(1,3-dioxolan-2-yl)phenol is not extensively detailed in the currently available literature, the broader class of phenol (B47542) derivatives is well-recognized for its potent antioxidant and free radical scavenging capabilities. The phenolic hydroxyl group is a key functional feature that enables these compounds to donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

The antioxidant capacity of phenolic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate stronger antioxidant activity. For instance, studies on various phenol derivatives have reported a wide range of IC50 values, demonstrating that the antioxidant potential can be significantly influenced by the nature and position of substituents on the phenol ring. It is plausible that this compound exhibits similar properties, though dedicated studies are required to quantify its specific efficacy.

Table 1: Antioxidant Activity of Selected Phenolic Compounds (Illustrative Examples)

| Compound | DPPH Scavenging Activity (IC50 in µg/mL) | Reference Compound | IC50 (µg/mL) |

| Gallic Acid | 2.5 | Ascorbic Acid | 5.0 |

| Quercetin | 3.2 | Trolox | 4.5 |

This table provides illustrative IC50 values for well-known phenolic antioxidants to contextualize the potential antioxidant activity of this compound derivatives. Specific data for the target compound is not yet available.

Antimicrobial Activity Against Specific Pathogens

Recent research has shed light on the antimicrobial potential of derivatives of 2-(hydroxyphenyl)-1,3-dioxolane, which are structurally related to this compound. These studies have provided valuable data on their efficacy against a spectrum of bacterial and fungal pathogens.

A study investigating a series of novel chiral and racemic 1,3-dioxolane (B20135) derivatives, including compounds with a 2-(hydroxyphenyl) moiety, demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds against several bacterial strains.

Notably, some of the synthesized 1,3-dioxolane derivatives exhibited excellent activity against Staphylococcus aureus, with MIC values ranging from 625 to 1250 µg/mL. A number of these compounds also showed strong antibacterial effects against Staphylococcus epidermidis. Furthermore, certain derivatives displayed perfect antibacterial activity against Pseudomonas aeruginosa. One particular chiral derivative, 2-[(4S,5S)-4,5-bis(benzyloxymethyl)-1,3-dioxolane-2-yl]phenol, showed perfect activity against Enterococcus faecalis with an MIC value of 625 µg/mL. However, the tested compounds did not show activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

Table 2: Antibacterial Activity of 2-(Hydroxyphenyl)-1,3-dioxolane Derivatives (MIC in µg/mL)

| Bacterial Strain | Compound A | Compound B | Compound C | Amikacin (Standard) |

| Staphylococcus aureus | 625 | 1250 | >1250 | 3.9 |

| Staphylococcus epidermidis | 625 | 625 | >1250 | 7.8 |

| Enterococcus faecalis | 625 | >1250 | >1250 | 15.6 |

| Pseudomonas aeruginosa | 1250 | 625 | 1250 | 31.2 |

| Escherichia coli | >1250 | >1250 | >1250 | 62.5 |

| Klebsiella pneumoniae | >1250 | >1250 | >1250 | 125 |

| Proteus mirabilis | >1250 | >1250 | >1250 | 250 |

Data adapted from a study on new chiral and racemic 1,3-dioxolane derivatives. Compounds A, B, and C represent different synthesized derivatives with a 2-(hydroxyphenyl) moiety.

The same study that explored the antibacterial properties of 2-(hydroxyphenyl)-1,3-dioxolane derivatives also investigated their antifungal potential. The results indicated that these compounds possess significant fungicidal activities.

All of the tested compounds, with one exception, demonstrated excellent antifungal activity against Candida albicans, a common opportunistic fungal pathogen. The MIC values for these active compounds were generally found to be in the range of 156 to 1250 µg/mL. This suggests that the 1,3-dioxolane scaffold, in combination with a phenolic group, could be a promising framework for the development of new antifungal agents.

Table 3: Antifungal Activity of 2-(Hydroxyphenyl)-1,3-dioxolane Derivatives (MIC in µg/mL)

| Fungal Strain | Compound A | Compound B | Compound C | Fluconazole (Standard) |

| Candida albicans | 156 | 312.5 | 625 | 0.97 |

Data adapted from a study on new chiral and racemic 1,3-dioxolane derivatives. Compounds A, B, and C represent different synthesized derivatives with a 2-(hydroxyphenyl) moiety.

Proposed Molecular Mechanisms of Biological Action

The biological activities of phenolic compounds like this compound are intrinsically linked to their molecular structure and their ability to interact with biological macromolecules. The proposed mechanisms often involve specific interactions with proteins and enzymes, which can disrupt essential cellular processes in pathogens or modulate signaling pathways.

While specific molecular docking studies for this compound are not yet prevalent in the literature, the general mechanisms of action for phenolic compounds provide a strong basis for understanding its potential interactions. Phenolic compounds are known to target various microbial components. For instance, they can disrupt the cell membrane's integrity, leading to the leakage of intracellular contents and ultimately cell death.

Furthermore, these compounds can inhibit the activity of essential enzymes within microbial cells. By binding to the active sites of enzymes involved in critical metabolic pathways, such as those for protein synthesis or energy production, they can effectively halt the growth and proliferation of the microorganism. The specific enzymes and pathways targeted can vary depending on the precise structure of the phenolic derivative and the target organism.

A crucial aspect of the interaction between phenolic compounds and biological targets is the formation of hydrogen bonds. The hydroxyl group on the phenol ring is a potent hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in the active sites of proteins and enzymes.

These hydrogen bonds play a pivotal role in the binding affinity and specificity of the compound for its molecular target. By forming a network of hydrogen bonds with key amino acid residues, the phenolic compound can effectively block the active site of an enzyme, preventing its natural substrate from binding and thereby inhibiting its function. This interaction is a fundamental principle in rational drug design and is likely a key contributor to the observed antimicrobial activities of this compound derivatives. The oxygen atoms within the 1,3-dioxolane ring may also participate in hydrogen bonding, further enhancing the molecule's ability to interact with biological targets.

Influence of the Dioxolane Ring on Reactivity and Biological Stability

The incorporation of a 1,3-dioxolane ring into a phenolic scaffold, as seen in this compound, fundamentally alters the molecule's chemical and biological properties. This heterocyclic acetal (B89532) serves a dual function: it modifies the intrinsic reactivity of the parent structure and enhances its stability within biological systems. These changes are critical in the context of medicinal chemistry, where modulating reactivity and metabolic fate is key to designing effective therapeutic agents.

Influence on Chemical Reactivity

The dioxolane ring's primary influence on reactivity stems from its role as a protecting group for a carbonyl functional group. In the case of this compound, the ring masks a formyl (aldehyde) group.

Masking of Carbonyl Reactivity : Aldehydes are inherently reactive and susceptible to nucleophilic attack, oxidation to carboxylic acids, and reduction to alcohols. By converting the aldehyde into a cyclic acetal, its electrophilic character is eliminated. wikipedia.org The dioxolane group is stable and unreactive towards bases, nucleophiles, and reducing agents, thus preventing the parent molecule from undergoing these typical aldehyde reactions under many conditions. fiveable.meorganic-chemistry.org

pH-Dependent Lability : A key feature of the dioxolane ring is its conditional stability. While robust in neutral and basic environments, the acetal linkage is susceptible to cleavage under acidic conditions. fiveable.me Acid-catalyzed hydrolysis efficiently regenerates the original aldehyde and ethylene (B1197577) glycol. wikipedia.org This pH-sensitive reactivity is a well-documented characteristic of acetals and is often exploited in drug delivery systems for targeted release in acidic microenvironments like tumor tissues or cellular lysosomes. nih.gov The rate of this hydrolysis can be tuned by altering the chemical structure of the acetal. nih.govnih.gov

Enhanced Intermolecular Interactions : The dioxolane ring possesses two oxygen atoms that can act as hydrogen bond acceptors. researchgate.netdoaj.org This feature can facilitate stronger or more numerous interactions between the molecule and its biological target, such as an enzyme's active site. researchgate.netscilit.com Enhanced ligand-target interactions are often correlated with increased biological potency. researchgate.net

The table below summarizes the comparative chemical properties conferred by the presence of the dioxolane ring.

| Property | 4-Hydroxybenzaldehyde (B117250) (Parent Compound) | This compound |

|---|---|---|

| Carbonyl Group Reactivity | High (prone to oxidation, reduction, nucleophilic attack) | Masked (unreactive to nucleophiles and bases) |

| Stability in Neutral/Basic pH | Stable (but aldehyde is reactive) | High |

| Stability in Acidic pH | Stable | Low (undergoes hydrolysis to regenerate aldehyde) |

| Hydrogen Bond Acceptor Sites | Phenolic -OH, Carbonyl C=O | Phenolic -OH, Two ether oxygens in the dioxolane ring |

Influence on Biological Stability

The stability of a compound in a biological system, particularly its resistance to metabolic breakdown, is a critical determinant of its pharmacokinetic profile, including its half-life and bioavailability. pharmafocusasia.com The dioxolane ring significantly enhances the biological stability of the phenolic structure.

Metabolic Shielding : The primary route of metabolic enhancement is the protection of the aldehyde group. Aldehydes are readily metabolized by phase I enzymes, such as aldehyde dehydrogenases and oxidases, which convert them into more polar carboxylic acids for excretion. scirp.org By masking the aldehyde as a chemically stable acetal, the this compound structure is protected from this major metabolic pathway. This shielding increases the molecule's metabolic stability, allowing it to persist longer in the body and reach its target site. pharmafocusasia.comresearchgate.net

Stability at Physiological pH : The dioxolane ring is stable at the physiological pH of approximately 7.4 found in blood and most tissues. nih.gov This ensures that the compound remains intact after administration and during systemic circulation, preventing premature degradation and release of the parent aldehyde.

The strategic inclusion of the dioxolane moiety is a recognized approach in medicinal chemistry to improve a drug candidate's metabolic profile. researchgate.netnih.gov While specific data for this compound is not detailed, research on related dioxolane-containing compounds demonstrates their potential for significant biological activity. For instance, various synthetic 1,3-dioxolane derivatives have been shown to possess potent antibacterial and antifungal properties, as detailed in the research findings below.

Table: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected 1,3-Dioxolane Derivatives nih.gov

| Compound | S. aureus (ATCC 25923) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) |

|---|---|---|---|---|

| Compound 2* | 625 | 625 | >1250 | >1250 |

| Compound 4** | 625 | 625 | 625 | 625 |

| Compound 5*** | 625 | 625 | 1250 | >1250 |

| Compound 6**** | 625 | 625 | 1250 | 625 |

| Compound 8***** | 625 | 625 | 1250 | 625 |

Note: This data is for structurally related 1,3-dioxolane derivatives synthesized from salicylaldehyde (B1680747) and various diols, presented to illustrate the biological potential of this class of compounds. It does not represent the activity of this compound.

Compound Key:

* 2-{(4R)-4[(benzyloxy)methyl]-1,3-dioxolane-2-yl}phenol

** 2-[(4S,5S)-4,5-bis(benzyloxymethyl)-1,3-dioxolane-2-yl]phenol

*** 2-[(4R,5R)-2,2-diisopropyl-1,3-dioxolane-4-yl]phenol

**** 2-[2,2-diisopropyl-1,3-dioxolane-4-yl]phenol

***** 2-[2,2-dimethyl-1,3-dioxolane-4-yl]phenol

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of newly synthesized or isolated 4-(1,3-dioxolan-2-yl)phenol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: the phenolic hydroxyl proton, the aromatic protons, the acetal (B89532) proton, and the dioxolane ring protons. The broad signal of the phenolic -OH proton is typically observed between 4.5 and 8.0 ppm and can be confirmed by D₂O exchange. The aromatic protons on the benzene (B151609) ring, due to their symmetry, will appear as two distinct doublets (an AA'BB' system) in the aromatic region (typically 6.8-7.5 ppm). The single proton of the acetal group (methine proton) is expected to produce a sharp singlet at approximately 5.7-5.8 ppm. The four protons of the dioxolane ring are chemically equivalent and are anticipated to appear as a singlet or a narrow multiplet around 4.0-4.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the structure. For this compound, six distinct signals are expected. The carbon atom attached to the hydroxyl group (C-OH) would be the most deshielded of the aromatic carbons. Due to the symmetry of the phenol (B47542) ring, two signals will represent two carbons each. The acetal carbon atom is highly deshielded and typically appears around 102-104 ppm. The methylene (B1212753) carbons of the dioxolane ring are equivalent and are expected to resonate at approximately 65 ppm. docbrown.info

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Phenolic OH | 4.5 - 8.0 | broad singlet | 1H | Ar-OH |

| Aromatic H | ~7.3 - 7.5 | doublet | 2H | Ar-H ortho to dioxolane |

| Aromatic H | ~6.8 - 7.0 | doublet | 2H | Ar-H ortho to OH |

| Acetal H | ~5.7 - 5.8 | singlet | 1H | O-CH-O |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic C | ~158 | C-OH |

| Aromatic C | ~132 | C-CH(O)₂ |

| Aromatic C | ~128 | CH (ortho to dioxolane) |

| Aromatic C | ~115 | CH (ortho to OH) |

| Acetal C | ~103 | O-CH-O |

| Dioxolane C | ~65 | -OCH₂CH₂O- |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). libretexts.org For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•) peak corresponding to its molecular weight (166.17 g/mol ). nih.gov

Subsequent fragmentation of the molecular ion provides valuable structural information. whitman.edu Key fragmentation patterns for this compound would be expected to include:

Loss of the dioxolane ring: Cleavage of the bond between the aromatic ring and the dioxolane group can lead to characteristic fragments.

Formation of a stable phenoxy cation: A major fragment peak would likely correspond to the hydroxyphenyl cation.

Fragments from the dioxolane moiety: Smaller fragments corresponding to the breakdown of the 1,3-dioxolane (B20135) ring may also be observed. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Fragment Lost |

|---|---|---|

| 166 | [C₉H₁₀O₃]⁺• | (Molecular Ion) |

| 165 | [C₉H₉O₃]⁺ | H• |

| 93 | [C₆H₅O]⁺ | •C₃H₅O₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). docbrown.info

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band between 3200 and 3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org

Aromatic C-H Stretch: Absorption peaks just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the dioxolane ring.

Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the benzene ring. docbrown.info

C-O Stretch: A strong band, or bands, between 1000 and 1300 cm⁻¹ will be present, corresponding to the C-O stretching vibrations of the phenol and the acetal functional groups. quimicaorganica.org The acetal C-O stretches often appear as a prominent feature in this region.

Table 3: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3600 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (Dioxolane) |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Phenolic |

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are essential for monitoring reaction progress and verifying the purity of the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. silicycle.com In the synthesis of this compound (e.g., from 4-hydroxybenzaldehyde (B117250) and ethylene (B1197577) glycol), TLC can be used to track the consumption of the starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. researchgate.net Compounds separate based on their differential partitioning between the stationary phase and the mobile phase. nih.gov The less polar compounds travel further up the plate. The spots can be visualized under UV light or by staining. By comparing the retention factor (Rf) value of the product spot to that of the starting materials, the progress of the reaction can be effectively monitored.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. scientificlabs.co.uk The specific subsection heading "Enantiomeric Excess Determination" refers to the analysis of chiral compounds, which are molecules that are non-superimposable mirror images of each other (enantiomers).

The molecule this compound is achiral; it does not possess a stereocenter and therefore does not have enantiomers. Consequently, the determination of enantiomeric excess is not applicable to this compound.

However, HPLC remains a critical tool for assessing the chemical purity of this compound. Using a standard column (such as a C18 reversed-phase column) and an appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water), HPLC can effectively separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. This provides a precise quantitative measure of the compound's purity.

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound has not been extensively reported in the reviewed literature, analysis of its constitutional isomer, 2-(1,3-dioxolan-2-yl)phenol (B1331385), provides significant insights into the likely solid-state conformation. X-ray diffraction studies of 2-(1,3-dioxolan-2-yl)phenol reveal that the geometric parameters of the molecule fall within typical ranges. researchgate.net

A key feature of the molecular structure is the conformation of the 1,3-dioxolane ring. In the crystal structure of 2-(1,3-dioxolan-2-yl)phenol, this ring adopts an envelope conformation. researchgate.net This is a common conformation for five-membered rings, where four of the atoms are approximately coplanar, and the fifth atom is out of the plane. In this specific case, one of the oxygen atoms of the dioxolane ring deviates from the plane formed by the other four atoms. researchgate.net The torsion angle of the C-O-C-C bond is reported to be -0.6(3)°. researchgate.net

In the solid state, molecules of 2-(1,3-dioxolan-2-yl)phenol are interconnected through intermolecular hydrogen bonding. An O-H···O hydrogen bond forms between the hydroxyl group of the phenol and an oxygen atom of the dioxolane ring of an adjacent molecule. researchgate.net This interaction leads to the formation of zigzag chains of molecules that propagate along the a-axis of the crystal lattice. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns in its solid state, leading to the formation of supramolecular assemblies.

Table 1: Crystallographic Data for 2-(1,3-dioxolan-2-yl)phenol

| Parameter | Value |

| Chemical Formula | C₉H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.792(2) |

| b (Å) | 8.4610(6) |

| c (Å) | 11.845(3) |

| β (°) | 103.49(2) |

| Dioxolane Ring Conformation | Envelope |

Data sourced from a study on 2-(1,3-dioxolan-2-yl)phenol, a constitutional isomer of the target compound. researchgate.net

Theoretical and Computational Chemistry Investigations

Conformational Analysis of the 1,3-Dioxolane Ring System

Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules like this compound. The 1,3-dioxolane ring is not planar and can adopt several low-energy conformations. The two most common conformations are the envelope (or 'E') and the twist (or 'T') forms.

In the envelope conformation, four of the ring atoms are coplanar, while the fifth is puckered out of the plane. For the 1,3-dioxolane ring, either a carbon or an oxygen atom can be the out-of-plane atom. The crystallographic data for 2-(1,3-dioxolan-2-yl)phenol confirms an envelope conformation in the solid state, with one of the oxygen atoms being out of the plane. researchgate.net

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations are fundamental to understanding the chemical behavior of this compound. Methods like DFT can be used to calculate a variety of molecular properties that provide insights into the molecule's reactivity.

The distribution of electron density in the molecule can be visualized through molecular electrostatic potential (MEP) maps. For a phenolic compound, the MEP would show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its propensity to act as a hydrogen bond acceptor. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor. The aromatic ring itself will have a region of negative potential above and below the plane of the ring, characteristic of its π-electron system.

Frontier molecular orbital (FMO) theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact with other chemical species. For a phenol derivative, the HOMO is typically located on the aromatic ring and the phenolic oxygen, indicating that these are the likely sites for electrophilic attack. The LUMO, on the other hand, indicates the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

These computational approaches can be used to predict the outcomes of chemical reactions, such as electrophilic aromatic substitution, and to understand the directing effects of the hydroxyl and dioxolane substituents on the benzene ring.

Molecular Modeling Approaches to Biological Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable for investigating the potential biological activity of this compound. Phenolic compounds are known to interact with a wide range of biological targets, including enzymes and receptors. nih.gov

Molecular docking can be used to predict the preferred binding orientation of this compound within the active site of a target protein. This method involves generating a multitude of possible conformations of the ligand (the small molecule) and positioning them within the binding pocket of the receptor (the protein). A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein residues can be identified. For this compound, the phenolic hydroxyl group would be expected to act as a hydrogen bond donor and acceptor, while the aromatic ring could participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction. Starting from a docked pose, an MD simulation calculates the trajectory of all atoms in the system over time, providing insights into the stability of the binding mode and the conformational changes that may occur in both the ligand and the protein upon binding. These simulations can also be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than the scores provided by docking programs. Such studies are crucial in the rational design of new therapeutic agents based on the this compound scaffold. nih.govresearchgate.net

Emerging Research Frontiers and Future Perspectives

Development of Novel Agents with Enhanced Bioactivity

The core structure of 4-(1,3-dioxolan-2-yl)phenol serves as a versatile scaffold for the synthesis of new biologically active agents. Researchers are actively modifying this structure to enhance its therapeutic properties, particularly in the development of new antibacterial and antifungal compounds. nih.gov The 1,3-dioxolane (B20135) ring, in particular, is a key feature in a variety of bioactive molecules.

Recent studies have demonstrated that new chiral and racemic 1,3-dioxolanes, derived from structures related to this compound, exhibit significant antibacterial and antifungal activities. nih.gov For instance, certain novel 1,3-dioxolane derivatives have shown excellent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL. nih.gov Some of these compounds also displayed potent antibacterial activity against Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov These findings underscore the potential of this class of compounds in the development of new antimicrobial agents to combat resistant pathogens.

Future research in this area is expected to focus on the synthesis of a broader range of derivatives and the evaluation of their activity against a wider spectrum of microorganisms. The goal is to identify compounds with improved efficacy and selectivity, paving the way for the development of new therapeutic agents.

Table 1: Antibacterial Activity of Novel 1,3-Dioxolane Derivatives

| Compound | S. aureus (MIC µg/mL) | S. epidermidis (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | E. faecalis (MIC µg/mL) |

|---|---|---|---|---|

| Derivative 4 | 625-1250 | Excellent | Perfect | 625 |

| Derivative 6 | 625-1250 | Excellent | Perfect | - |

| Derivative 8 | 625-1250 | Excellent | Perfect | - |

| Derivative 3 | 625-1250 | - | - | - |

| Derivative 7 | - | Excellent | - | - |

Data sourced from a study on new derivatives of chiral and racemic 1,3-dioxolanes. nih.gov

Exploration in Advanced Materials and Polymer Chemistry

The phenolic group and the dioxolane ring in this compound make it an attractive monomer for the synthesis of advanced materials and polymers. bldpharm.com The reactivity of the phenol (B47542) allows for its incorporation into polymer backbones, while the dioxolane moiety can be used to tune the properties of the resulting materials. This dual functionality opens up possibilities for creating polymers with unique thermal, mechanical, and optical properties.

Research in this field is exploring the use of this compound and its derivatives in the creation of new polyesters and other polymers. mdpi.com For example, 1,3-dioxolan-4-ones are being investigated as monomers for the synthesis of polylactic acid (PLA) through organocatalyzed, solvent-free polymerization. mdpi.com This approach offers a more sustainable alternative to traditional methods.

Furthermore, graft copolymers based on poly(1,3-dioxolane) are being synthesized for potential applications as drug carriers due to their amphiphilic nature. asianpubs.org The ability to form micelle-like aggregates in aqueous solutions makes these materials promising for the controlled delivery of hydrophobic drugs. asianpubs.org The ongoing exploration of these materials is expected to lead to the development of novel polymers for a wide range of applications, from biodegradable plastics to advanced drug delivery systems.

Sustainable and Eco-Friendly Synthetic Methodologies

In line with the growing emphasis on green chemistry, researchers are actively developing sustainable and eco-friendly methods for the synthesis of this compound and its derivatives. nih.govnih.gov Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. The focus of current research is to replace these methods with more environmentally benign alternatives.

One promising approach is the use of biocatalysts, such as enzymes, to carry out key synthetic steps. Chemo-enzymatic synthesis has been successfully employed to produce lipidic phenols from ferulic acid, demonstrating the potential of this strategy. nih.gov Microwave-assisted synthesis is another green technique being explored to reduce reaction times and improve yields in the esterification of phenols. nih.gov

The development of solvent-free reaction conditions is also a key area of investigation. For instance, the polymerization of 1,3-dioxolan-4-ones has been achieved in bulk conditions, eliminating the need for volatile organic solvents. mdpi.com These sustainable approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes. Future efforts will likely focus on the wider application of these green methodologies to the synthesis of a diverse range of this compound derivatives.

Comprehensive Structure-Activity Relationship (SAR) Studies for Rational Design

To guide the development of more potent and selective bioactive agents, comprehensive structure-activity relationship (SAR) studies are crucial. nih.gov SAR studies aim to understand how specific structural features of a molecule, such as the nature and position of substituents, influence its biological activity. nih.govmdpi.com This knowledge is then used in the rational design of new compounds with improved therapeutic properties. nih.govresearchgate.netresearchgate.net

For derivatives of this compound, SAR studies would involve synthesizing a library of related compounds with systematic variations in their chemical structure. These compounds would then be tested for their biological activity, and the results would be analyzed to identify key structural determinants of activity. For example, in the context of multidrug resistance modulators, SAR studies have been conducted on 1,3-dioxolane derivatives to optimize the aromatic core, the linker, and the basic moiety of the molecules. nih.gov

Computational modeling and quantitative structure-activity relationship (QSAR) analysis are powerful tools used in these studies. nih.gov QSAR models can be developed to predict the antioxidant activities of new phenolic compounds based on calculated parameters such as heat of formation and orbital energies. nih.gov By combining experimental data with computational predictions, researchers can accelerate the drug discovery process and design novel molecules with enhanced efficacy and selectivity. nih.govresearchgate.net The application of these rational design strategies to the this compound scaffold holds significant promise for the discovery of new and improved therapeutic agents. nih.govresearchgate.net

常见问题

Q. What are the most effective synthetic routes for 4-(1,3-dioxolan-2-yl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves ketalization of phenolic precursors with ethylene glycol. For example:

- Procedure : React 4-hydroxybenzaldehyde derivatives with ethylene glycol in the presence of acid catalysts (e.g., p-toluenesulfonic acid, PTSA) under reflux conditions (130–140°C for 12 hours). Neutralize the mixture with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (n-pentane:EtOAc = 10:1) .

- Optimization : Adjust catalyst loading (0.5–1.0 mol%) and solvent (dry toluene or acetone) to minimize side reactions. Monitor reaction progress via TLC (Rf ~0.16 in n-pentane:EtOAc).

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : Look for characteristic signals: δ ~5.77 ppm (dioxolane ring proton), δ ~7.4–8.5 ppm (aromatic protons) in DMSO-d₆ .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 202 [M+H]⁺ for the core structure) .

- Elemental Analysis : Verify calculated vs. observed C, H, N content (e.g., C: 71.63% calculated vs. 71.61% observed) .

Q. Example NMR Data :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Dioxolane ring | 5.77 | Singlet | 1H |

| Aromatic protons | 7.39–8.46 | Multiplet | 4H |

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Hydrolysis of Dioxolane Ring : Occurs in acidic or aqueous conditions. Mitigate by using anhydrous solvents and inert atmospheres .

- Oligomerization : Observed during prolonged reflux. Optimize reaction time (≤12 hours) and monitor via TLC .

- Byproduct Formation : Use excess ethylene glycol (1.3 molar ratio) to drive ketalization to completion .

Advanced Research Questions

Q. How can crystallographic tools like SHELX refine the structural analysis of this compound derivatives?

Methodological Answer:

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

Methodological Answer:

- Nucleophilic Aromatic Substitution : The electron-rich dioxolane ring activates the phenol for reactions with electrophiles (e.g., triflates, acyl bromides).

- Example : React with 4-chlorophenyl triflate in acetone to form 4-(1,3-dioxolan-2-yl)-N,N-dimethylaniline (99% yield). Key step: Pd-catalyzed coupling under mild conditions .

Q. How can computational modeling predict the antioxidant properties of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate bond dissociation energies (BDEs) for phenolic O-H groups (lower BDE = higher antioxidant activity) .

- Molecular Dynamics : Simulate interactions with lipid peroxidation radicals (e.g., peroxyl radicals) to assess stabilization effects in gasoline .

Q. What strategies improve the thermal stability of this compound in high-temperature applications?

Methodological Answer:

Q. How should hazard analyses be integrated into experimental design for large-scale synthesis?

Methodological Answer:

- Risk Assessment : Evaluate toxicity (e.g., LD50 for intermediates), flammability (DMF, acetone), and gas evolution (CO₂ from NaHCO₃ neutralization) .

- Mitigation : Use fume hoods for volatile reagents, inert gas purging for exothermic steps, and waste segregation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。